Properties of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride salt
Properties of 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride salt
An In-Depth Technical Guide to the Properties and Applications of the 4-(Pyrrolidin-2-yl)pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of pyrrolidine and pyrimidine rings has given rise to a privileged scaffold in medicinal chemistry: 4-(pyrrolidin-2-yl)pyrimidine.[1][2][3][4][5] This guide provides a comprehensive technical overview of this chemical core, with a focus on its dihydrochloride salt form. We will delve into its physicochemical properties, explore its pharmacological potential, particularly as a kinase inhibitor, and provide detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this promising molecular framework.
Introduction: A Privileged Scaffold in Drug Discovery
The 4-(pyrrolidin-2-yl)pyrimidine core represents a compelling starting point for the design of novel therapeutics.[1] It strategically combines the three-dimensional diversity of the pyrrolidine ring with the well-established pharmacophoric properties of the pyrimidine nucleus.[1][3] The pyrrolidine moiety, a saturated five-membered heterocycle, introduces chiral centers and a non-planar structure, which can be crucial for specific and high-affinity interactions with biological targets.[3][4] Concurrently, the pyrimidine ring is a cornerstone pharmacophore found in numerous FDA-approved drugs, renowned for its ability to mimic purine bases and engage in key hydrogen bonding interactions within the active sites of enzymes, particularly kinases.[1][5] This guide aims to provide an in-depth exploration of the chemical space, synthesis, and biological activities of 4-(pyrrolidin-2-yl)pyrimidine analogues, offering critical insights for the advancement of drug discovery programs.
Physicochemical Properties
While specific experimental data for 4-(Pyrrolidin-2-yl)pyrimidine dihydrochloride salt is not extensively documented in publicly available literature, we can infer its key physicochemical properties based on its constituent moieties and data from closely related analogues.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₁N₃ · 2HCl | Calculated |
| Molecular Weight | 222.11 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 50.28 Ų | Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6] |
| Predicted LogP | 1.58 | Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6] |
| Hydrogen Bond Donors | 1 | Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6] |
| Hydrogen Bond Acceptors | 5 | Based on analogue 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine.[6] |
| Solubility | Expected to have good aqueous solubility due to the dihydrochloride salt form. The pyrrolidine motif generally enhances aqueous solubility.[2] | General chemical principles |
| Stability | Store in a cool, dry place, sealed in a dry environment at 2-8°C for optimal stability.[6] | Based on similar compounds |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic signals for the pyrimidine ring protons, as well as signals for the pyrrolidine ring protons. The chemical shifts will be influenced by the electronic nature of the pyrimidine ring and the dihydrochloride salt form.
-
¹³C NMR: Expect distinct signals for the carbon atoms of both the pyrimidine and pyrrolidine rings.[7]
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the free base (C₈H₁₁N₃) would be expected at m/z 149.10.
Pharmacology and Potential Mechanisms of Action
The 4-(pyrrolidin-2-yl)pyrimidine scaffold is particularly promising as a foundation for the development of kinase inhibitors.
Kinase Inhibition: A Primary Therapeutic Target
The pyrimidine core is a well-established "hinge-binder" in a multitude of kinase inhibitors.[1] The nitrogen atoms within the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, an interaction essential for ATP-competitive inhibition.[1] The pyrrolidine moiety can then project into other regions of the ATP-binding pocket, contributing to both the potency and selectivity of the inhibitor.[1]
Potential Signaling Pathway Modulation
Given the prevalence of pyrimidine-based compounds as inhibitors of key signaling pathways, the following are logical areas of investigation for novel 4-(pyrrolidin-2-yl)pyrimidine analogues:
-
JAK-STAT Signaling Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
-
PI3K/Akt/mTOR Signaling Pathway: This is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Other Therapeutic Avenues
-
Neurodegenerative Diseases: Studies on structurally similar 2,4-disubstituted pyrimidines have revealed dual activity as inhibitors of both cholinesterases and amyloid-beta aggregation, suggesting that the 4-(pyrrolidin-2-yl)pyrimidine scaffold could be a valuable starting point for multi-target agents for conditions like Alzheimer's disease.[1]
-
Antiparasitic and Antimicrobial Activity: The pyrimidine core is present in numerous antimicrobial and antiparasitic drugs, indicating another potential area of application.[5]
Synthesis and Chemical Space Exploration
The synthesis of 4-(pyrrolidin-2-yl)pyrimidine analogues generally employs a convergent strategy, where the pyrrolidine and pyrimidine moieties are synthesized separately before being coupled.
Caption: General synthetic workflow for 4-(pyrrolidin-2-yl)pyrimidine analogues.
General Synthetic Protocol
This protocol is adapted from established methods for synthesizing 2,4-disubstituted pyrimidine derivatives and can be modified for the synthesis of 4-(pyrrolidin-2-yl)pyrimidine analogues.[1]
Step 1: Synthesis of N-substituted-2-chloropyrimidin-4-amine intermediates
-
To a solution of 2,4-dichloropyrimidine in a suitable solvent such as ethanol, add N,N-diisopropylethylamine (DIPEA).
-
Add the desired protected 2-aminopyrrolidine to the reaction mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
Step 2: Synthesis of the final 2,4-disubstituted pyrimidine derivatives
-
The intermediate from Step 1 can be further modified at the C2 position via nucleophilic substitution with a variety of nucleophiles.
-
Alternatively, the desired substituent at the C2 position can be introduced prior to the coupling with the pyrrolidine moiety.
Step 3: Deprotection
-
The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions to yield the final product or to allow for further derivatization.
Key Experimental Protocols
Western Blotting for Pathway Analysis
This protocol allows for the analysis of the phosphorylation status of key proteins in signaling pathways like PI3K/Akt or JAK-STAT, providing mechanistic insights into the compound's action.
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the 4-(pyrrolidin-2-yl)pyrimidine analogue for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of the synthesized compound.
-
Instrumentation: An HPLC system equipped with a UV detector and an octadecyl (C18) column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 2.0) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as a dilute HCl solution.
-
Chromatographic Conditions:
-
Wavelength: 239 nm (or as determined by UV-Vis scan).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The method should be validated for selectivity, precision, accuracy, and linearity.[8]
Safety and Handling
-
Hazard Classification: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9][10]
Conclusion
The 4-(pyrrolidin-2-yl)pyrimidine scaffold is a versatile and highly promising platform for the design and development of novel therapeutic agents. Its inherent structural features, which combine the three-dimensional complexity of the pyrrolidine ring with the proven pharmacophoric properties of the pyrimidine core, make it particularly well-suited for targeting kinase enzymes. The insights and protocols provided in this guide are intended to empower researchers to effectively explore the chemical space around this scaffold and unlock its full therapeutic potential.
References
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KISHIDA CHEMICAL CO., LTD. (2025, September 1). Safety Data Sheet. Retrieved from [Link]
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PubMed. (2023, November 28). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]
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Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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ResearchGate. (2021, October). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
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MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
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Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
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MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]
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TSI Journals. SPECTROSCOIC INVESTIGATIONS OF 2-HYDROXY-4- METHYL PYRIMIDINE HYDROCHLORIDE. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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PubMed. (2010, January 15). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]
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